molecular formula C10H11ClF3NO B8506290 1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride

1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride

Cat. No.: B8506290
M. Wt: 253.65 g/mol
InChI Key: IJWCTPAEEOFVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO and its molecular weight is 253.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]propan-2-one;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-9(15)6-14;/h1-4H,5-6,14H2;1H

InChI Key

IJWCTPAEEOFVMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon and with ice cooling, 1.13 g (11.8 mmol) of diformylamide sodium salt were added a little at a time to a solution of 2.67 g (11.2 mmol) of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one in 11 ml of DMF. The mixture was stirred in an ice bath for 1 h and then at RT overnight. The mixture was then diluted with 25 ml of ethyl acetate and washed successively with in each case 15 ml of 0.5 N hydrochloric acid, water, saturated sodium bicarbonate solution and once more with water. The organic phase was dried over sodium sulfate, filtered and concentrated under reduced pressure. The dark oily residue was pre-purified on a short silica gel column (mobile phase: dichloromethane/ethanol 95:5). This gave 2.0 g of a dark-brown solid. This was taken up in 25 ml of a 7 N solution of hydrogen chloride in isopropanol, and the mixture was stirred overnight. The solvent was removed under reduced pressure on a rotary evaporator, and the residue was dissolved in about 15 ml of methanol. 100 ml of diethyl ether were stirred into this solution, and the precipitated solid was isolated by filtration. The filter cake was washed with about 10 ml of diisopropyl ether and dried under high vacuum. This gave 0.79 g (28% of theory) of the target compound as a brown solid.
Name
diformylamide sodium salt
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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